molecular formula C13H17ClN4O2 B11832564 tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate CAS No. 887147-22-0

tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

Cat. No.: B11832564
CAS No.: 887147-22-0
M. Wt: 296.75 g/mol
InChI Key: OGQMCAIAAWDWNU-UHFFFAOYSA-N
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Description

tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate: is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a methylcarbamate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds like 1-methylimidazole and 2-chloroimidazole, which share the imidazole core but differ in their substituents.

    Pyridine Derivatives: Compounds like 2-chloropyridine and 4-methylpyridine, which share the pyridine core but differ in their substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

887147-22-0

Molecular Formula

C13H17ClN4O2

Molecular Weight

296.75 g/mol

IUPAC Name

tert-butyl N-(6-chloro-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C13H17ClN4O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3

InChI Key

OGQMCAIAAWDWNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)Cl)N(C=N2)C

Origin of Product

United States

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